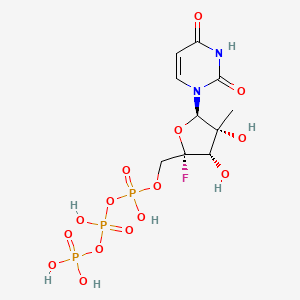

Adafosbuvir 5'-triphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ADAFOSBUVIR 5’-TRIPHOSPHAT ist ein Nukleotidanalog, das als Inhibitor der Hepatitis-C-Virus (HCV)-NS5B-RNA-abhängigen RNA-Polymerase wirkt. Diese Verbindung ist ein Prodrug eines Uridin-basierten Nukleotidanalog-Polymeraseinhibitors, der eine potente antivirale Aktivität gegen verschiedene Genotypen von HCV gezeigt hat .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ADAFOSBUVIR 5’-TRIPHOSPHAT beinhaltet die Phosphoramidat-Prodrug-Strategie, die auf 4’-Fluor-2’-C-Methyluridin angewendet wird. Diese Strategie erhöht die Stabilität und Bioverfügbarkeit der Verbindung . Der Syntheseweg umfasst die folgenden Schritte:

Bildung des Nukleosidanalogs: Der erste Schritt beinhaltet die Synthese von 4’-Fluor-2’-C-Methyluridin.

Phosphorylierung: Das Nukleosidanalog wird dann phosphoryliert, um das Monophosphatderivat zu bilden.

Prodrug-Bildung: Das Monophosphatderivat wird weiteren chemischen Modifikationen unterzogen, um das Phosphoramidat-Prodrug zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von ADAFOSBUVIR 5’-TRIPHOSPHAT beinhaltet die großtechnische Synthese und Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst die Routendefinition, die anfängliche Vergrößerung und die Optimierung für die großtechnische Produktion .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ADAFOSBUVIR 5’-TRIPHOSPHATE involves the phosphoramidate prodrug strategy applied to 4’-fluoro-2’-C-methyluridine. This strategy enhances the compound’s stability and bioavailability . The synthetic route includes the following steps:

Formation of the nucleoside analog: The initial step involves the synthesis of 4’-fluoro-2’-C-methyluridine.

Phosphorylation: The nucleoside analog is then phosphorylated to form the monophosphate derivative.

Prodrug formation: The monophosphate derivative undergoes further chemical modifications to form the phosphoramidate prodrug.

Industrial Production Methods

The industrial production of ADAFOSBUVIR 5’-TRIPHOSPHATE involves large-scale synthesis and optimization of the synthetic route to ensure high yield and purity. The process includes route definition, initial scale-up, and optimization towards large-scale production .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ADAFOSBUVIR 5’-TRIPHOSPHAT durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen der Verbindung führen kann .

Wissenschaftliche Forschungsanwendungen

ADAFOSBUVIR 5’-TRIPHOSPHAT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Nukleotidanalogen und deren chemischen Eigenschaften verwendet.

Biologie: Untersucht für seine Rolle bei der Hemmung der Virusreplikation und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung von HCV-Infektionen untersucht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und anderen pharmazeutischen Anwendungen eingesetzt

Wirkmechanismus

ADAFOSBUVIR 5’-TRIPHOSPHAT übt seine Wirkung aus, indem es die HCV-NS5B-RNA-abhängige RNA-Polymerase hemmt. Die Verbindung wird zu ihrer aktiven Triphosphatform metabolisiert, die mit natürlichen Substraten konkurriert und in die virale RNA eingebaut wird, was zur Kettenabbruch und Hemmung der Virusreplikation führt . Die molekularen Ziele umfassen die NS5B-Polymerase, und die beteiligten Pfade beziehen sich auf die virale RNA-Synthese .

Wirkmechanismus

ADAFOSBUVIR 5’-TRIPHOSPHATE exerts its effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase. The compound is metabolized to its active triphosphate form, which competes with natural substrates and incorporates into the viral RNA, leading to chain termination and inhibition of viral replication . The molecular targets include the NS5B polymerase, and the pathways involved are related to viral RNA synthesis .

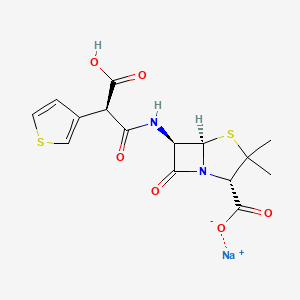

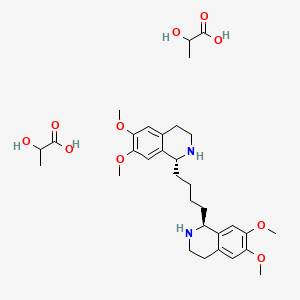

Vergleich Mit ähnlichen Verbindungen

ADAFOSBUVIR 5’-TRIPHOSPHAT wird mit anderen Nukleotidanalogen wie Sofosbuvir, Remdesivir und Uprifosbuvir verglichen. Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer chemischen Struktur und ihren spezifischen antiviralen Aktivitäten . ADAFOSBUVIR 5’-TRIPHOSPHAT ist aufgrund seiner spezifischen Modifikationen, die seine Stabilität und Bioverfügbarkeit verbessern, einzigartig .

Liste ähnlicher Verbindungen

- Sofosbuvir

- Remdesivir

- Uprifosbuvir

Eigenschaften

Molekularformel |

C10H16FN2O15P3 |

|---|---|

Molekulargewicht |

516.16 g/mol |

IUPAC-Name |

[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16FN2O15P3/c1-9(17)6(15)10(11,26-7(9)13-3-2-5(14)12-8(13)16)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,6-7,15,17H,4H2,1H3,(H,21,22)(H,23,24)(H,12,14,16)(H2,18,19,20)/t6-,7+,9+,10+/m0/s1 |

InChI-Schlüssel |

YEFGXGBFIOVTEX-MVHNUAHISA-N |

Isomerische SMILES |

C[C@]1([C@@H]([C@](O[C@H]1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O |

Kanonische SMILES |

CC1(C(C(OC1N2C=CC(=O)NC2=O)(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-N-methyl-2-nitro-1-N'-[2-[[5-[(3-tricyclo[2.2.1.02,6]heptanylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]ethene-1,1-diamine](/img/structure/B10859963.png)

![(2S)-N-[(3S,6R,9S,15S,18R,21S,24R,27S,30S,33R,36S,39R,42R,45R,48S,49S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2E,4E)-8-methylnona-2,4-dienoyl]amino]butanediamide](/img/structure/B10859979.png)

![(1R,2S,15R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859981.png)